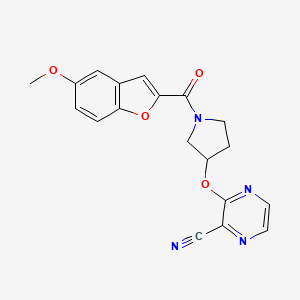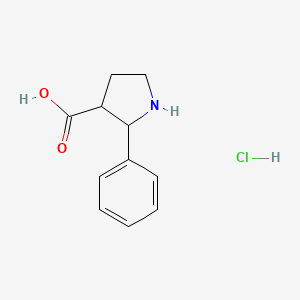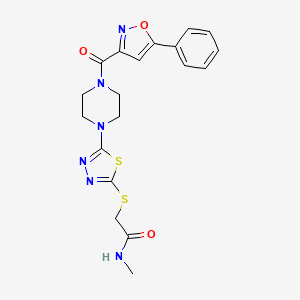
N1,2-Diphényléthane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,2-Diphenylethane-1,2-diamine: is an organic compound with the chemical formula C14H16N2 . It is a derivative of ethylenediamine where two phenyl groups are attached to the ethylene backbone. This compound exists as a white solid and is slightly soluble in water. It is known for its applications in asymmetric synthesis and catalysis.
Applications De Recherche Scientifique
N1,2-Diphenylethane-1,2-diamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, particularly in the hydrogenation of ketones and imines.
Biology: The compound is studied for its potential role in enzyme inhibition and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the production of chiral catalysts and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
N1,2-Diphenylethane-1,2-diamine, also known as 1,4-Diphenylethylenediamine, is primarily used as a chiral auxiliary and ligand in the synthesis of asymmetric catalysts . It is also used as a chiral solvating agent in NMR studies .
Mode of Action
The compound interacts with its targets by acting as a chiral auxiliary and ligand. It is used in the synthesis of asymmetric catalysts such as BINAP/diamine-Ru complexes for the stereoselective hydrogenation of ketones . It is also used as a chiral solvating agent in NMR studies .
Biochemical Pathways
The compound is involved in the asymmetric hydrogenation pathway . It is used as a ligand in the synthesis of asymmetric catalysts, which are used for the stereoselective hydrogenation of ketones . It can also be used to catalyze enantioselective intramolecular Stetter reaction and oxodiene Diels-Alder reaction .
Result of Action
The compound’s action results in the formation of asymmetric catalysts that are used for the stereoselective hydrogenation of ketones . This allows for the production of chiral molecules, which are important in many areas of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N1,2-Diphenylethane-1,2-diamine can be synthesized through the reductive amination of benzil. The process involves the reaction of benzil with ammonia or primary amines in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods: In industrial settings, the production of N1,2-Diphenylethane-1,2-diamine may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high efficiency and purity.
Analyse Des Réactions Chimiques
Types of Reactions: N1,2-Diphenylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form secondary amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under controlled temperatures.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Comparaison Avec Des Composés Similaires
1,2-Diphenylethylenediamine: Similar in structure but differs in the position of the phenyl groups.
1,2-Diaminocyclohexane: Contains a cyclohexane ring instead of an ethylene backbone.
1,2-Diphenyl-1,2-diaminoethane: Another derivative with different stereochemistry.
Uniqueness: N1,2-Diphenylethane-1,2-diamine is unique due to its specific arrangement of phenyl groups, which imparts distinct chiral properties. This makes it particularly valuable in asymmetric synthesis and catalysis, where the precise control of stereochemistry is crucial.
Propriétés
IUPAC Name |
N',1-diphenylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10,14,16H,11,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORMNFOQTHQKTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-acetyl-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2450735.png)

![1-[4-(dimethylsulfamoyl)benzoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2450739.png)


![N-(2,4-dimethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2450743.png)



![1-(4-chlorobenzyl)-3-{[(4-chlorobutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2450753.png)
![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2450754.png)
![3-bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2450755.png)

